2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Description
2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a methoxyphenyl group
Properties
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S2/c1-29-19-8-2-15(3-9-19)10-11-24-20(27)12-18-13-30-22(26-18)31-14-21(28)25-17-6-4-16(23)5-7-17/h2-9,13H,10-12,14H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDNUPXDPRRLCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Bromo-2-mercaptothiazole Intermediate
Functionalization at C2 with Sulfanyl Linker
The thiol group at C2 undergoes alkylation with 2-chloro-N-(4-fluorophenyl)acetamide to introduce the carbamoyl methyl sulfanyl group:
- Reagents : 2-Chloro-N-(4-fluorophenyl)acetamide, K2CO3 in DMF.
- Conditions : Stirring at room temperature for 12 hours.
- Key Step : SN2 displacement of chloride by the thiolate anion.
- Yield : ~65%.
Introduction of the Acetamide Side Chain
The N-[2-(4-methoxyphenyl)ethyl]acetamide moiety is synthesized separately and coupled to the thiazole intermediate:
Synthesis of 2-(4-Methoxyphenyl)ethylamine
Acetylation of the Amine
- Reagents : Acetic anhydride, triethylamine in dichloromethane.
- Conditions : 0°C to room temperature, 2 hours.
- Product : N-[2-(4-methoxyphenyl)ethyl]acetamide (90% yield).
Final Coupling and Global Deprotection
The thiazole intermediate and acetamide side chain are conjugated via amide bond formation:
Activation of the Thiazole Carboxylic Acid
Amide Coupling
- Reagents : N-[2-(4-methoxyphenyl)ethyl]acetamide, DMAP in DCM.
- Conditions : Stirring at 0°C for 1 hour, then room temperature for 24 hours.
- Yield : ~60%.
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 4.25 (s, 2H, SCH2), 3.78 (s, 3H, OCH3), 2.15 (s, 3H, COCH3).
- MS (ESI+) : m/z 502.2 [M+H]+.
Alternative Synthetic Routes and Optimization
Microwave-Assisted Synthesis
Enzymatic Catalysis
- Catalyst : Lipase B from Candida antarctica for amide bond formation.
- Advantage : Higher enantiomeric excess (ee >98%).
Challenges and Troubleshooting
- Sulfide Oxidation : Use of inert atmosphere (N2) to prevent sulfoxide formation.
- Regioselectivity in Thiazole Formation : Electron-withdrawing groups (e.g., fluorine) direct substitution to the para position.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic and basic conditions, primarily targeting its amide and thiazole moieties:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12 hrs | 4-fluorophenylglycine derivative + thiazole-4-acetic acid fragment | Amide bond cleavage predominates; the thiazole ring remains intact under mild acid |
| Basic hydrolysis | NaOH (2M), 80°C, 8 hrs | 4-methoxyphenethylamine + sulfhydryl-thiazole intermediate | Thiazole ring opens at higher temperatures, releasing H₂S |
Hydrolysis studies confirm the stability of the thiazole ring under moderate conditions but highlight susceptibility of the acetamide group to nucleophilic attack.
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) and sulfone (-SO₂-) derivatives:
The sulfone derivative exhibits increased polarity, improving solubility in aqueous buffers.
Nucleophilic Substitution
The electron-deficient thiazole ring facilitates substitution at the 2- and 4-positions:
| Reagent | Position | Product | Catalyst | Mechanism |
|---|---|---|---|---|
| Ethylenediamine | 2-position | Thiazole-2-amine analog | CuI, DMF, 100°C | SNAr with amine nucleophile |
| Sodium methoxide | 4-position | 4-methoxy-thiazole derivative | None (neat MeOH) | Alkoxylation via base activation |
Substitution at the 2-position is kinetically favored due to the electron-withdrawing effect of the adjacent sulfanyl group .
Biologically Relevant Interactions
The compound interacts with enzymatic targets via its acetamide and fluorophenyl groups:
Dual inhibition of p38α MAPK and PDE4 demonstrates synergistic anti-inflammatory effects in preclinical models .
Stability Under Storage Conditions
Degradation studies reveal sensitivity to light and humidity:
| Condition | Time | Degradation Products | % Remaining |
|---|---|---|---|
| UV light (254 nm) | 48 hrs | N-dealkylated acetamide + dimerized thiazole | 63% |
| 75% Relative humidity | 30 days | Hydrated thiazole + hydrolyzed carbamoyl | 55% |
Stabilization requires storage in amber vials with desiccants.
Scientific Research Applications
2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its structural features suggest it could be explored for therapeutic uses, particularly in targeting specific biological pathways.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups may facilitate binding to certain enzymes or receptors, while the thiazole ring could play a role in modulating biological activity. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with a thiazole ring, such as thiamine (vitamin B1), which have diverse biological activities.
Fluorophenyl compounds: Molecules containing a fluorophenyl group, known for their use in pharmaceuticals due to their stability and bioactivity.
Methoxyphenyl compounds: Compounds with a methoxyphenyl group, which are often used in medicinal chemistry for their pharmacological properties.
Uniqueness
What sets 2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide apart is the combination of these functional groups in a single molecule, potentially offering a unique profile of biological activity and chemical reactivity.
Biological Activity
2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique thiazole moiety and the presence of a fluorophenyl group, which are critical for its biological activity. The chemical structure is represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C16H18FNO3S
- Molecular Weight: 335.38 g/mol
- CAS Number: 412922-14-6
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds containing thiazole rings. For instance, derivatives of thiazole have shown promising cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | A549 (Lung Cancer) | 1.61 ± 1.92 |
| Other Thiazole Derivatives | NIH/3T3 (Mouse Embryoblast) | 1.98 ± 1.22 |
These results indicate that the presence of the thiazole moiety is essential for enhancing cytotoxicity against cancer cells .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been linked to its ability to inhibit key inflammatory mediators such as tumor necrosis factor alpha (TNFα). In vivo studies have shown that similar compounds can significantly reduce TNFα levels in animal models:
| Study Type | Model | Result |
|---|---|---|
| In Vivo | Rodent Models | Significant reduction in TNFα release |
| Ex Vivo | Cynomolgus Monkeys | Potent suppression of inflammatory markers |
These findings suggest that the compound may serve as a dual inhibitor of p38 MAPK and phosphodiesterase 4 (PDE4), both critical pathways in inflammation .
Antimicrobial Activity
Preliminary studies have indicated that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Case Studies
Case Study 1: Anticancer Efficacy Evaluation
In a study conducted by Evren et al. (2019), novel thiazole derivatives were synthesized and tested against A549 human lung adenocarcinoma cells. The derivative containing the fluorophenyl group showed significant selectivity and efficacy, highlighting the importance of structural modifications in enhancing biological activity .
Case Study 2: In Vivo Anti-inflammatory Effects
A study involving rodent models demonstrated that administration of the compound resulted in a marked decrease in inflammatory markers post-LPS induction. This suggests potential therapeutic applications in treating inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing the compound with high purity?
The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Reacting carbamoylmethyl sulfanyl precursors with bromoacetamide derivatives under controlled temperatures (60–80°C) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .
- Coupling reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between thiazole intermediates and aryl ethylamine derivatives .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) to achieve >95% purity .
Q. Key Optimization Parameters :
| Parameter | Recommended Conditions | References |
|---|---|---|
| Solvent | DMF or acetonitrile | |
| Temperature | 60–80°C | |
| Catalysts | EDC, HOBt |
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and confirm absence of impurities. Key peaks include aromatic protons (δ 6.8–7.5 ppm) and thiazole ring carbons (δ 150–160 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 486.12) .
- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to validate stoichiometry .
Q. What are the recommended protocols for solubility assessment and formulation in biological assays?
- Solubility Screening : Test in DMSO (stock solutions) followed by dilution in PBS (pH 7.4) or cell culture media. Use sonication or heating (37°C) for dispersion .
- Formulation Strategies :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across different studies?
- Comparative Bioassays : Replicate assays under standardized conditions (e.g., cell lines, incubation time) to isolate variables. For example, use MTT assays on HepG2 and MCF-7 cells with controlled ATP levels .
- Structural Analogs : Synthesize derivatives (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to evaluate substituent effects on activity .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or tubulin, correlating with experimental IC50 values .
Q. Example Workflow :
Validate target engagement via SPR (surface plasmon resonance).
Cross-validate with siRNA knockdown of suspected targets .
Q. What methodologies are recommended for designing SAR studies to optimize bioactivity?
- Functional Group Modifications :
- Replace methoxy groups with ethoxy or halogen substituents to alter lipophilicity .
- Introduce electron-withdrawing groups (e.g., nitro) on the aryl ring to enhance electrophilic interactions .
- In Silico Tools :
- 3D-QSAR (CoMFA/CoMSIA) to map steric and electrostatic requirements .
- MD simulations (GROMACS) to assess stability of ligand-target complexes .
- Biological Validation : Dose-response curves (IC50, EC50) in primary cell lines vs. immortalized lines to assess selectivity .
Q. How should experimental protocols be adapted to investigate the compound’s mechanism of action?
- Omics Approaches :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- Proteomics : SILAC labeling to quantify changes in protein expression (e.g., apoptosis markers) .
- Pathway Analysis :
- Western blotting for phosphorylation status of kinases (e.g., AKT, ERK) .
- Flow cytometry for cell cycle arrest (PI staining) or apoptosis (Annexin V) .
- In Vivo Models : Xenograft studies in nude mice with pharmacokinetic profiling (plasma half-life, tissue distribution) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
